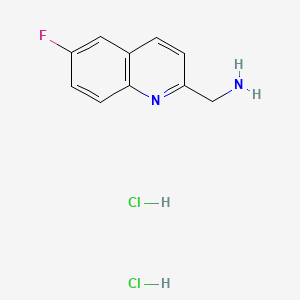
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their broad spectrum of biological activities, particularly their antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, which enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including cyclization reactions and cycloaddition reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the quinoline ring through nucleophilic substitution reactions.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination reactions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride involves the inhibition of bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication . By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the death of the bacterial cells . This mechanism is specific to bacterial cells and does not affect mammalian cells .
Comparison with Similar Compounds
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom at the 6th position of the quinoline ring, which enhances its biological activity and stability . Similar compounds include:
6-Fluoroquinoline: Lacks the methanamine group and has different biological properties.
2-(6-Fluoroquinolin-2-yl)methanamine: Similar structure but different salt form.
6-Fluoropyridin-2-yl)methanamine dihydrochloride: Similar structure but different ring system.
These compounds share some similarities in their chemical structure but differ in their biological activities and applications .
Properties
Molecular Formula |
C10H11Cl2FN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
(6-fluoroquinolin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9FN2.2ClH/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10;;/h1-5H,6,12H2;2*1H |
InChI Key |
HIULJYJTDJIXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CN)C=C1F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















